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Abstract
Fasitibant chloride (MEN16132) is a potent, selective, and long-acting non-peptide antagonist

of the bradykinin B2 (B2R) receptor.[1][2] This technical guide provides an in-depth overview of

the discovery and development of Fasitibant chloride, with a focus on its pharmacological

characterization, mechanism of action, and preclinical efficacy. Detailed experimental protocols,

quantitative data from key studies, and visualizations of relevant biological pathways are

presented to support further research and development in the field of bradykinin receptor

antagonism.

Introduction
Bradykinin, a nine-amino-acid peptide, is a potent inflammatory mediator that exerts its effects

primarily through the activation of the B2 receptor, a G-protein coupled receptor (GPCR).[3][4]

Activation of the B2 receptor is implicated in a variety of physiological and pathophysiological

processes, including inflammation, pain, vasodilation, and increased vascular permeability.[3]

Consequently, antagonism of the B2 receptor represents a promising therapeutic strategy for a

range of inflammatory conditions, including osteoarthritis and rheumatoid arthritis. Fasitibant
chloride was developed as a highly selective and potent non-peptide antagonist to overcome

the limitations of early peptide-based antagonists.
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Physicochemical Properties
Chemical Name: 4-(S)-amino-5-(4-{4-[2,4-dichloro-3-(2,4-dimethyl-8-

quinolyloxymethyl)phenylsulfonamido]-tetrahydro-2H-4-pyranylcarbonyl}piperazino)-5-

oxopentyl](trimethyl)ammonium chloride hydrochloride

Synonyms: MEN16132

Molecular Formula: C36H49Cl3N6O6S

Molecular Weight: 800.23 g/mol

Mechanism of Action
Fasitibant chloride is a competitive antagonist of the bradykinin B2 receptor. By binding to the

B2 receptor, it prevents the binding of bradykinin and subsequent activation of downstream

signaling pathways. The B2 receptor is primarily coupled to the Gq alpha subunit of

heterotrimeric G proteins. Upon activation by bradykinin, Gq activates phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, leading to the release of intracellular calcium stores. This increase in intracellular

calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of

downstream events that contribute to the inflammatory response.

Furthermore, bradykinin B2 receptor activation has been shown to transactivate the Fibroblast

Growth Factor Receptor-1 (FGFR-1), leading to the phosphorylation of downstream signaling

molecules such as extracellular signal-regulated kinases 1/2 (ERK1/2) and Signal Transducer

and Activator of Transcription 3 (STAT3). Fasitibant chloride effectively blocks these signaling

cascades by preventing the initial binding of bradykinin to its receptor.

Signaling Pathway Diagram
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Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by Fasitibant Chloride.

Quantitative Pharmacology
The potency and selectivity of Fasitibant chloride have been extensively characterized

through a series of in vitro assays.

Radioligand Binding Affinity
Competition binding assays were performed to determine the affinity of Fasitibant chloride for

the bradykinin B2 receptor.
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Cell/Tissue Source Radioligand pKi

CHO cells (human B2R) [3H]bradykinin 10.5

Human lung fibroblasts [3H]bradykinin 10.5

Guinea pig airways [3H]bradykinin 10.0

Guinea pig ileum longitudinal

smooth muscle
[3H]bradykinin 10.2

Guinea pig cultured colonic

myocytes
[3H]bradykinin 10.3

Table 1: Binding Affinity (pKi) of Fasitibant chloride for Bradykinin B2 Receptors.

Functional Antagonist Potency
The antagonist potency of Fasitibant chloride was evaluated in functional assays measuring

the inhibition of bradykinin-induced responses.

Assay Type Cell/Tissue Source
Response
Measured

pKB

Inositol Phosphate

Accumulation

CHO cells (human

B2R)
Inositolphosphates 10.3

Inositol Phosphate

Accumulation

Guinea pig colonic

myocytes
Inositolphosphates 10.3

Contractile Response
Human detrusor

smooth muscle
Contraction 9.9

Contractile Response

Guinea pig ileum

longitudinal smooth

muscle

Contraction 10.1

Table 2: Antagonist Potency (pKB) of Fasitibant chloride in Functional Assays.

Preclinical Efficacy in an Arthritis Model
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The in vivo anti-inflammatory effects of Fasitibant chloride were assessed in a carrageenan-

induced inflammatory arthritis model in rats.

Inhibition of Inflammatory Mediators
Intra-articular administration of Fasitibant chloride, alone and in combination with

dexamethasone, significantly reduced the carrageenan-induced release of key inflammatory

mediators in the knee joint.

Treatment (100
µg per knee)

IL-1β (%
Inhibition)

IL-6 (%
Inhibition)

GRO/CINC-1
(% Inhibition)

PGE
Metabolites (%
Inhibition)

Fasitibant

chloride
~50% ~40% ~60% ~30%

Dexamethasone ~50% ~40% ~60% ~30%

Fasitibant

chloride +

Dexamethasone

~80% ~70% ~85% ~80%

Table 3: Inhibition of Carrageenan-Induced Inflammatory Mediators in Rat Knee Joints.

Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to

determine the affinity of a test compound for the B2 receptor.
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Caption: General workflow for a radioligand binding assay.

Methodology:

Membrane Preparation: Membranes from cells or tissues expressing the bradykinin B2

receptor are prepared by homogenization and centrifugation.
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Incubation: The membranes are incubated with a fixed concentration of a radiolabeled B2

receptor ligand (e.g., [3H]bradykinin) and varying concentrations of the unlabeled test

compound (Fasitibant chloride).

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which

separates the membrane-bound radioligand from the free radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The data are analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then

used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay (General
Protocol)
This protocol outlines a general method for assessing the functional antagonist activity of a

compound by measuring its effect on agonist-induced inositol phosphate accumulation.

Methodology:

Cell Culture and Labeling: Cells expressing the B2 receptor are cultured and pre-labeled with

[3H]myo-inositol.

Stimulation: The cells are pre-incubated with varying concentrations of the antagonist

(Fasitibant chloride) followed by stimulation with a fixed concentration of a B2 receptor

agonist (bradykinin).

Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

Separation and Quantification: The different inositol phosphate species are separated by ion-

exchange chromatography and the radioactivity in each fraction is quantified by scintillation

counting.

Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-

induced accumulation of inositol phosphates, and a pKB value is calculated.
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Carrageenan-Induced Inflammatory Arthritis in Rats
Experimental Design:
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- Fasitibant chloride
- Dexamethasone

- Combination

Intra-articular Injection of Carrageenan
(30 minutes post-drug)

6-hour Incubation

Euthanize and Collect Samples:
- Synovial lavage fluid
- Knee joint capsule

Analyze Samples:
- Cytokine levels (ELISA)

- Prostaglandin levels (EIA)

End
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Caption: Workflow for the carrageenan-induced arthritis model in rats.

Methodology:

Animals: Male Wistar rats are used for the study.

Drug Administration: Fasitibant chloride, dexamethasone, or their combination are

administered via intra-articular injection into the knee joint.

Induction of Arthritis: Thirty minutes after drug administration, inflammation is induced by an

intra-articular injection of carrageenan.

Sample Collection: After 6 hours, the animals are euthanized, and synovial lavage fluid and

the knee joint capsule are collected.

Biochemical Analysis: The levels of inflammatory mediators such as IL-1β, IL-6, GRO/CINC-

1 (the rat orthologue of IL-8), and prostaglandin E2 metabolites are measured using ELISA

and enzyme immunoassay (EIA) kits, respectively.

Synthesis
The synthesis of Fasitibant chloride (MEN16132) was carried out at the Chemical

Development Department of Menarini Ricerche in Pisa, Italy. Detailed synthetic procedures are

proprietary and not publicly available.

Clinical Development
Fasitibant chloride has been investigated in clinical trials for the treatment of osteoarthritis. A

Phase II clinical trial (NCT02205814) evaluated the efficacy and safety of intra-articular

injections of Fasitibant in patients with symptomatic osteoarthritis of the knee.

Conclusion
Fasitibant chloride is a potent and selective non-peptide antagonist of the bradykinin B2

receptor with demonstrated preclinical efficacy in a model of inflammatory arthritis. Its ability to

block the pro-inflammatory effects of bradykinin highlights its therapeutic potential for the
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treatment of inflammatory disorders. The data and protocols presented in this technical guide

provide a comprehensive resource for researchers and drug development professionals

working on bradykinin receptor antagonists and related fields. Further clinical investigation is

warranted to fully elucidate the therapeutic utility of Fasitibant chloride in human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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